molecular formula C18H20ClNO3 B1192449 CB5468139

CB5468139

货号: B1192449
分子量: 333.8093
InChI 键: VDOKAQOMCGUTCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CB5468139 (N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclohexylacetamide) is a sphingosine kinase 1 (SK1)-selective inhibitor identified through high-throughput screening of the ChemBridge Diverset compound library . Structurally, this compound is an ATP-competitive inhibitor, targeting the nucleotide-binding pocket of SK1, which distinguishes it from sphingosine-competitive inhibitors like ABC294640 . Despite its selectivity for SK1, this compound exhibits off-target effects on multiple protein kinases, including CLK1, FYN, and SYK, at concentrations <2 µM .

属性

分子式

C18H20ClNO3

分子量

333.8093

IUPAC 名称

N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide

InChI

InChI=1S/C18H20ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12,15-16H,2-4,7-8H2,1H3

InChI 键

VDOKAQOMCGUTCR-UHFFFAOYSA-N

SMILES

CC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O

外观

white solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CB5468139;  CB-5468139;  CB 5468139.

产品来源

United States

相似化合物的比较

Selectivity and Potency

Table 1: Inhibitory Profiles of SK-Targeting Compounds

Compound Target(s) IC50 (SK1) IC50 (SK2) Selectivity Mechanism of Action
CB5468139 SK1 2 µM >100 µM SK1-selective ATP-competitive
ABC294640 SK2 >100 µM 40 µM SK2-selective Sphingosine-competitive
SKI-II SK1/SK2 35 µM 20 µM Dual Sphingosine-competitive
ABC294735 SK1/SK2 10 µM 10 µM Dual Sphingosine-competitive
DMS SK1/SK2 60 µM 20 µM Dual Non-selective, broad-spectrum

Key Findings:

  • This compound vs. SK2-Selective Inhibitors (ABC294640): this compound and ABC294640 exhibit inverse selectivity: this compound targets SK1, while ABC294640 selectively inhibits SK2. ABC294640 demonstrates superior clinical relevance, reducing intracellular S1P levels by >90% compared to this compound's <20% reduction .
  • This compound vs. Dual Inhibitors (SKI-II, ABC294735): Dual inhibitors like SKI-II and ABC294735 show broader efficacy but lack isoform specificity. SKI-II suppresses cell migration and proliferation at lower concentrations (IC50 ~20 µM) but exhibits higher off-target toxicity .
  • This compound vs. Non-Selective Inhibitors (DMS): DMS inhibits SK1 and SK2 but also blocks protein kinase C (PKC) and other lipid kinases, leading to apoptosis in 20% of treated cells .
Mechanistic Differences

ATP- vs. Sphingosine-Competitive Inhibition:
this compound binds the ATP pocket of SK1, a mechanism distinct from sphingosine-competitive inhibitors like ABC294640 and SKI-II . This ATP-targeting contributes to its off-kinase effects but provides structural insights into SK1’s nucleotide-binding domain . Homology models reveal that SK1’s ATP-binding site has unique topological features (e.g., Lys221 interactions) absent in SK2, explaining this compound’s selectivity .

Table 2: Cellular Effects of SK Inhibitors

Compound S1P Reduction (%) Ceramide Increase (%) Cell Cycle Impact Autophagy Induction
This compound <20 30–60 Mild S-phase increase Moderate
ABC294640 >90 200 G1 arrest High
SKI-II >90 30–60 S-phase arrest Low
DMS ~50 No change Apoptosis (20% cells) None
Pharmacological and Clinical Relevance
  • This compound:
    While effective in vitro, this compound’s off-target kinase inhibition limits its utility as a pure SK1 probe . It elevates autophagy markers (e.g., LC3 cleavage) but lacks robust anti-tumor activity in vivo .
  • ABC294640: Currently in Phase 1 trials for solid tumors, ABC294640 depletes nuclear S1P without affecting circulating S1P, preserving vascular and immune function . Its SK2 selectivity and sphingosine-competitive mechanism reduce off-target risks compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CB5468139
Reactant of Route 2
CB5468139

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。